molecular formula C34H29NO2 B12582455 Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- CAS No. 197162-59-7

Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-

Cat. No.: B12582455
CAS No.: 197162-59-7
M. Wt: 483.6 g/mol
InChI Key: FFZBUVQDWOZOEP-UHFFFAOYSA-N
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Description

Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- is an organic compound with the molecular formula C34H29NO2. This compound is characterized by its complex structure, which includes phenol groups and bis(4-methylphenyl)amino groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine with 4-nitrobenzaldehyde under specific conditions to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and condensation, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Applied in the production of dyes, pigments, and polymers due to its stable chemical structure.

Mechanism of Action

The mechanism by which Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-methylenebis-: Another phenol derivative with similar structural features.

    Phenol, 4,4’-isopropylidenebis-: Known for its use in the production of polycarbonate plastics.

    4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with related chemical properties.

Uniqueness

Phenol, 4,4’-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.

Properties

CAS No.

197162-59-7

Molecular Formula

C34H29NO2

Molecular Weight

483.6 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenol

InChI

InChI=1S/C34H29NO2/c1-24-3-13-29(14-4-24)35(30-15-5-25(2)6-16-30)31-17-7-26(8-18-31)23-34(27-9-19-32(36)20-10-27)28-11-21-33(37)22-12-28/h3-23,36-37H,1-2H3

InChI Key

FFZBUVQDWOZOEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Origin of Product

United States

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